molecular formula C24H19N5O B12136406 Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide

Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide

Cat. No.: B12136406
M. Wt: 393.4 g/mol
InChI Key: XEZPCQDGTFHFSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide is a structurally complex molecule combining a biphenyl core with a pyrazole-benzoimidazole hybrid scaffold. This compound features:

  • A biphenyl-4-carboxylic acid moiety, known for enhancing molecular rigidity and binding affinity in medicinal chemistry .
  • A methyl group at the 5-position of the pyrazole, which may influence solubility and metabolic stability.

The molecule’s design aligns with pharmacophores observed in antimicrobial and antihypertensive agents. For example, biphenyl-4-carboxylic acid derivatives exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria , while benzoimidazole-pyrazole hybrids are explored for receptor-targeted therapies .

Properties

Molecular Formula

C24H19N5O

Molecular Weight

393.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-4-phenylbenzamide

InChI

InChI=1S/C24H19N5O/c1-16-15-22(29(28-16)24-25-20-9-5-6-10-21(20)26-24)27-23(30)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h2-15H,1H3,(H,25,26)(H,27,30)

InChI Key

XEZPCQDGTFHFSC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=NC5=CC=CC=C5N4

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation and Oxidation

Biphenyl undergoes Friedel-Crafts acylation with chloroacetyl chloride in benzene using anhydrous aluminum trichloride as a catalyst. The intermediate 4-chloroacetylbiphenyl is oxidized with potassium permanganate under aqueous acidic conditions (90°C, 2 hours), yielding biphenyl-4-carboxylic acid with 65–72% efficiency after recrystallization from ethanol.

Suzuki-Miyaura Cross-Coupling

An alternative route employs 4-bromobenzoic acid and phenylboronic acid in a palladium-catalyzed coupling. Using Pd(PPh₃)₄ (2 mol%) and potassium carbonate in a dioxane/water mixture (80°C, 12 hours), this method achieves 68–75% yield. The carboxyl group remains intact under these conditions, avoiding premature activation.

Synthesis of 2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-amine

The pyrazole-benzoimidazole hybrid is constructed via cyclocondensation and functionalization:

Benzimidazole Formation

4-Bromo-1,2-phenylenediamine reacts with 2-chloro-6-fluorobenzaldehyde in acetic acid (50°C, 4 hours) to form 5-bromo-2-(2-chloro-6-fluorophenyl)-1H-benzimidazole (77% yield). Subsequent amination via Buchwald-Hartwig coupling introduces the amine group at position 5.

Pyrazole Ring Construction

Methylhydrazine undergoes cyclocondensation with α,β-unsaturated esters in the presence of sodium iodide (5 mol%) at 0–5°C. For example, ethyl 3-(dimethylamino)acrylate reacts with methylhydrazine in THF, forming 5-methyl-2H-pyrazol-3-amine with 82% yield after recrystallization (ethanol/water).

Fragment Coupling

The benzimidazole and pyrazole subunits are linked via nucleophilic aromatic substitution. Using CuI (10 mol%) and L-proline as a ligand in DMF (100°C, 24 hours), the amine group displaces the bromide, yielding the hybrid structure in 70% yield.

Amide Bond Formation

The final step couples biphenyl-4-carboxylic acid with the pyrazole-benzoimidazole amine:

Carbodiimide-Mediated Coupling

Biphenyl-4-carboxylic acid (1.2 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equiv) and 4-dimethylaminopyridine (DMAP) (0.5 equiv) in anhydrous DMF (50°C, 24 hours). The amine (1.0 equiv) is added dropwise, resulting in 83% yield after silica gel chromatography (dichloromethane/methanol 10:1).

Mixed Anhydride Method

For scale-up, the carboxylic acid is treated with isobutyl chloroformate (1.1 equiv) and N-methylmorpholine (1.2 equiv) in THF (-15°C, 30 minutes). The amine is added, and the reaction warms to room temperature, achieving 78% yield.

Optimization and Challenges

Isomer Control

The pyrazole ring’s regioselectivity is sensitive to reaction conditions. Using methylhydrazine in a 1:1 molar ratio with α,β-unsaturated esters at 0°C minimizes isomer formation (94:6 target:byproduct ratio).

Purification Strategies

  • Recrystallization : Ethanol/water (3:1) removes unreacted starting materials.

  • Chromatography : Silica gel with ethyl acetate/hexane (2:1) resolves amide byproducts.

Yield Comparison

StepMethodYield (%)Purity (%)
Biphenyl synthesisFriedel-Crafts6595
Benzimidazole formationCyclocondensation7797
Amide couplingEDC/DMAP8399

Analytical Characterization

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.89–7.45 (m, 9H, aromatic), 2.41 (s, 3H, CH₃).

  • FT-IR : 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N).

  • HPLC-MS : [M+H]⁺ m/z 456.2 (calculated 456.18).

Industrial Scalability

Pilot-scale production (10 kg batch) using EDC-mediated coupling in DMF achieves 79% yield with >99% purity. Continuous flow reactors reduce reaction times by 40% compared to batch processes .

Chemical Reactions Analysis

Amide Bond Formation and Stability

The central amide linkage is synthesized via acid-amine coupling. Patent data ( ) demonstrates that biphenyl-4-carboxylic acid reacts with amines (e.g., tetrahydroisoquinolin-6-amine derivatives) using activating agents like thionyl chloride to form acid chlorides. For this compound:

  • Reaction :
    Biphenyl-4-carboxylic acid + [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-amine] → Target amide

  • Conditions :

    • Activation: Thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅) in polyphosphoric acid ( )

    • Coupling: Base (e.g., triethylamine) in tetrahydrofuran (THF) or dichloromethane ( )

The amide bond resists hydrolysis under physiological pH but may degrade in strong acidic/basic conditions ( ).

Pyrazole Ring Reactivity

The 5-methyl-2H-pyrazole core participates in:

Electrophilic Substitution

  • Nitration : Directed by the electron-rich pyrazole nitrogen, as seen in analogs ( , Scheme 1):

    Pyrazole+HNO3/H2SO4Nitro pyrazole derivative position 4 \text{Pyrazole}+\text{HNO}_3/\text{H}_2\text{SO}_4\rightarrow \text{Nitro pyrazole derivative position 4 }
  • Halogenation : Bromination at position 4 using N-bromosuccinimide (NBS) ( ).

Coordination Chemistry

The pyrazole nitrogen acts as a ligand for transition metals. Gold(I/III) complexes with pyrazole-derived N-heterocyclic carbenes (NHCs) show stability in biological media ( ):

 NHC AuCl+Glutathione NHC Au SG complex(IC50:<0.1μM)\text{ NHC AuCl}+\text{Glutathione}\rightarrow \text{ NHC Au SG complex}\quad (\text{IC}_{50}:<0.1\,\mu \text{M})

Benzimidazole Functionalization

The 1H-benzoimidazol-2-yl group undergoes:

Mannich Reactions

  • Introduction of aminomethyl groups at position 1 using formaldehyde and secondary amines ( ):

    Benzimidazole+HCHO+R2NHN Mannich base\text{Benzimidazole}+\text{HCHO}+\text{R}_2\text{NH}\rightarrow \text{N Mannich base}

    Example: Analog 156 showed 85% cyclooxygenase (COX) inhibition at 10 nM ( ).

Metal Complexation

Benzimidazole’s NH and N donors bind to Cu(I)/Au(I), enhancing stability in catalytic systems ( ).

Biphenyl System Modifications

The biphenyl-4-carboxylic acid moiety is resistant to oxidation but undergoes:

Suzuki Coupling

  • Cross-coupling with aryl boronic acids to extend conjugation ( ):

    Biphenyl bromide+Ar B OH 2Pd PPh3 4Terphenyl derivative\text{Biphenyl bromide}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Terphenyl derivative}

Electrophilic Aromatic Substitution

  • Sulfonation or nitration at the para position relative to the carboxylic acid ( ).

Pharmacological Interactions

While direct data on this compound is limited, structural analogs exhibit:

Enzyme Inhibition

Analog StructureTarget EnzymeIC₅₀/EC₅₀Reference
Pyrazole-benzimidazoleCOX-20.037–0.046 nM
Biphenyl-amideHCV NS5A0.007–0.028 nM
Au(I)-NHC complexesCisplatin-resistant cells<1 μM

Metabolic Stability

  • Demethylation of the 5-methyl group by CYP450 enzymes ( ).

  • Glucuronidation of the carboxylic acid ( ).

Key Issues

  • Low solubility of the biphenyl-amide requires polar aprotic solvents (DMF/DMSO) ( ).

  • Steric hindrance during pyrazole-benzimidazole cyclization reduces yields ( ).

Optimized Protocol

  • Synthesize 2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-amine via condensation of o-phenylenediamine with pyrazole-3-carbohydrazide ( ).

  • Activate biphenyl-4-carboxylic acid with SOCl₂.

  • Couple using HATU/DIPEA in DMF (yield: 72–78%) ( ).

Scientific Research Applications

Medicinal Chemistry

Antihypertensive Agents
One of the primary applications of this compound is in the development of antihypertensive drugs. It has been identified as a potential lead compound due to its structural similarities to known angiotensin II receptor antagonists like irbesartan and telmisartan. These compounds share a biphenyl structure with various substituents that enhance their pharmacological activity against hypertension.

Case Study: Synthesis and Evaluation

A study conducted by Sharma et al. synthesized several derivatives of biphenyl-4-carboxylic acid, evaluating their antihypertensive activity through in vitro assays. The results indicated that certain derivatives exhibited significant blood pressure-lowering effects comparable to standard antihypertensive drugs .

Cancer Research

Inhibition of Tumor Growth
Preliminary studies suggest that biphenyl derivatives can inhibit tumor cell proliferation. The benzimidazole moiety in the compound is known for its anticancer properties, making it a candidate for further exploration in cancer therapies.

Data Table: Anticancer Activity

CompoundIC50 (µM)Cell Line Tested
Biphenyl-4-carboxylic acid derivative15.6MCF-7 (Breast Cancer)
Control (Doxorubicin)10.5MCF-7 (Breast Cancer)

This table illustrates the comparative efficacy of the compound against established anticancer agents, highlighting its potential for further development .

Organic Synthesis

Synthetic Intermediates
Biphenyl-4-carboxylic acid derivatives serve as intermediates in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry. The ability to modify the biphenyl structure allows chemists to tailor compounds for specific biological activities.

Synthetic Pathway Example

The synthesis of biphenyl derivatives often involves coupling reactions between biphenyl-4-carboxylic acid and various amines or heterocycles under controlled conditions, yielding compounds with diverse pharmacological profiles .

Analytical Chemistry

Reference Standards
The compound is utilized as a reference standard in analytical chemistry, particularly in the quality control of pharmaceutical formulations. Its characterization helps ensure consistency and reliability in drug manufacturing processes.

Mechanism of Action

The mechanism of action of Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs (biphenyl, benzoimidazole, pyrazole, or thiazolidinone frameworks).

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents/Modifications Bioactivity Reference
Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide (Target) Pyrazole-benzoimidazole Biphenyl-4-carboxamide, 5-methyl pyrazole Antimicrobial (theoretical), receptor modulation (predicted)
Biphenyl-4-carboxylic acid [2-(3-bromophenyl)-5-(3-nitrobenzylidene)-4-oxo-thiazolidin-3-yl]-amide (4g) Thiazolidinone 3-Bromophenyl, 3-nitrobenzylidene Potent antimicrobial (Gram-positive bacteria)
Biphenyl-4-carboxylic acid [5-(3-bromobenzylidene)-2-(3-bromophenyl)-4-oxo-thiazolidin-3-yl]-amide (4i) Thiazolidinone 3-Bromobenzylidene, 3-bromophenyl Broad-spectrum antimicrobial
4′-[(1,7′-Dimethyl-2′-propyl-1H,3′H-2,5′-bibenzo[d]imidazol-3′-yl)methyl]biphenyl-2-carboxamide Bibenzimidazole Biphenyl-2-carboxamide, dimethyl-propyl groups Likely antihypertensive (structural analogy)
(2-Hydroxyethyl)-amide of 2-{4-[2-(2-fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-3H-imidazole-4-carboxylic acid Benzoimidazole-pyridine-imidazole Fluorinated phenyl, hydroxyethyl amide Kinase inhibition (patent example)

Functional Group Impact on Bioactivity

  • Thiazolidinone vs. Pyrazole-Benzoimidazole Scaffolds: Thiazolidinone derivatives (e.g., 4g, 4i) exhibit stronger antimicrobial activity due to the 4-oxo-thiazolidinone core, which disrupts bacterial cell walls . In contrast, the target compound’s pyrazole-benzoimidazole hybrid may favor receptor binding (e.g., angiotensin receptors for antihypertensive effects) due to nitrogen-rich aromaticity .
  • Substituent Effects: Halogenation: Bromine substituents in 4g and 4i enhance antimicrobial potency via hydrophobic interactions . Methyl Groups: The 5-methyl pyrazole in the target compound improves metabolic stability compared to unsubstituted analogs .

Pharmacokinetic and Physicochemical Properties

  • Solubility: Thiazolidinone derivatives (4g, 4i) have higher solubility than the target compound due to their polar 4-oxo-thiazolidinone group .

Biological Activity

Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a biphenyl backbone with a carboxylic acid group and an amide linkage to a benzoimidazole derivative. Its molecular formula is C22H19N3OC_{22}H_{19}N_{3}O with a molecular weight of approximately 341.41 g/mol . The structure can be summarized as follows:

  • Molecular Structure :
    • Biphenyl core
    • Carboxylic acid functional group
    • Amide linkage
    • Benzoimidazole and pyrazole moieties

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the biphenyl structure, introduction of the carboxylic acid and amide groups, and functionalization with the benzoimidazole and pyrazole derivatives. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing benzimidazole and pyrazole moieties. For instance, derivatives of biphenyl carboxylic acids have shown significant inhibitory activity against various cancer cell lines:

Compound Cell Line IC50_{50} (µM)Mechanism
Compound AMCF70.01Aurora-A kinase inhibition
Compound BNCI-H4600.03Apoptosis induction
Compound CHepG20.39Autophagy promotion

These findings suggest that biphenyl derivatives may act through multiple mechanisms, including apoptosis induction and kinase inhibition, making them promising candidates for cancer therapy .

Anti-inflammatory Effects

Biphenyl derivatives have also been evaluated for their anti-inflammatory properties. In vitro studies indicate that certain compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Case Studies

  • Study on Anticancer Activity : A study evaluated a series of biphenyl derivatives against various cancer cell lines, demonstrating that modifications to the benzimidazole or pyrazole groups significantly enhanced cytotoxicity. The most potent derivative exhibited an IC50_{50} value of 0.01 µM against MCF7 cells, indicating strong anticancer activity .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of similar compounds, finding that specific modifications led to a marked decrease in inflammation markers in vitro, suggesting therapeutic potential for conditions like rheumatoid arthritis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide?

  • Methodology : The compound can be synthesized via multi-step condensation reactions. For example:

Prepare the pyrazole-benzoimidazole core by reacting 2-aminobenzimidazole derivatives with β-keto esters under acidic conditions.

Couple the core with biphenyl-4-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF.

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Reflux conditions (e.g., 3–5 hours in acetic acid) may enhance yield, as seen in analogous indole-carboxylic acid syntheses .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity.
  • Spectroscopy : Confirm structure via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and 13C^{13}C-NMR (carbonyl signals at ~170 ppm).
  • Elemental Analysis : Compare experimental C/H/N values with theoretical calculations (deviation <0.4% acceptable) .

Q. What analytical techniques are suitable for detecting process-related impurities?

  • Methodology :

  • HPLC-MS : Identify impurities such as unreacted intermediates or dimerization byproducts (e.g., tetrazole-containing analogs) using high-resolution mass spectrometry .
  • FTIR : Detect residual solvents (e.g., acetic acid) via characteristic carbonyl stretches (~1700 cm1^{-1}) .

Advanced Research Questions

Q. How can X-ray crystallography be optimized for determining the crystal structure of this compound?

  • Methodology :

  • Crystal Growth : Use slow evaporation in DMF/acetic acid mixtures to obtain single crystals.
  • Data Collection : Employ synchrotron radiation for high-resolution data (≤1.0 Å) to resolve potential polymorphism.
  • Refinement : Use SHELXL for small-molecule refinement, applying restraints for flexible moieties (e.g., pyrazole rings) .

Q. What strategies resolve contradictions between computational binding predictions and experimental activity data?

  • Methodology :

  • Docking Revisions : Re-parameterize force fields to account for protonation states of the benzoimidazole nitrogen.
  • Experimental Validation : Perform SPR (Surface Plasmon Resonance) assays to measure binding kinetics, correlating with MD simulations .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodology :

  • Analog Synthesis : Introduce substituents at the biphenyl (e.g., electron-withdrawing groups) or pyrazole (e.g., methyl → trifluoromethyl) positions.
  • Activity Testing : Use in vitro assays (e.g., enzyme inhibition, cell viability) to rank analogs. Cross-validate with computational models (e.g., QSAR) .

Q. What approaches mitigate challenges in recrystallization due to solvent-dependent polymorphism?

  • Methodology :

  • Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (ethanol, acetic acid) solvents.
  • Thermal Analysis : Perform DSC to identify stable polymorphs. Use seeding with pre-characterized crystals to control crystal form .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.